An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-5-nitropyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 4-hydroxy-5-nitropyrimidine
This guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-5-nitropyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleic acids.[1] The functionalization of this core structure, for instance with hydroxyl and nitro groups, can impart specific chemical properties that are of significant interest in the development of novel therapeutic agents. Nitropyrimidines, in particular, serve as versatile precursors for a variety of molecular structures with potential applications as antitumor, antiviral, and anti-neurodegenerative agents.[2] This guide will focus on a two-step synthesis of 4-hydroxy-5-nitropyrimidine, a valuable intermediate for further chemical elaboration.
Part 1: Synthesis of the 4-hydroxypyrimidine Precursor
The initial and crucial step in the synthesis of 4-hydroxy-5-nitropyrimidine is the preparation of the 4-hydroxypyrimidine core. Several synthetic routes are available for this precursor.[3] A common and effective method involves the condensation of a β-ketoester with an amidine. However, for accessibility and cost-effectiveness, a method starting from readily available reagents is often preferred in a research setting. The following protocol is adapted from established procedures for pyrimidine synthesis.[3][4]
Experimental Protocol: Synthesis of 4-hydroxypyrimidine
Objective: To synthesize 4-hydroxypyrimidine via a condensation reaction.
Materials:
-
Ethyl formate
-
Ethyl acetate
-
Sodium methoxide
-
Formamidine hydrochloride
-
Methanol
-
Hydrochloric acid
-
Activated charcoal
Procedure:
-
Formation of Sodium Formylacetic Ester: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of sodium methoxide in methanol is prepared.
-
A mixture of ethyl acetate and ethyl formate is added dropwise to the sodium methoxide solution at a controlled temperature. The reaction is stirred until the formation of the sodium salt of formylacetic ester is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Condensation with Formamidine: The crude reaction mixture containing the sodium formylacetic ester is then treated with a solution of formamidine hydrochloride.
-
The resulting solution is heated to reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to a pH of 4. The solution is then evaporated to dryness.
-
The residue is extracted with hot methanol, and the extract is treated with activated charcoal to remove colored impurities.
-
The charcoal is removed by filtration, and the filtrate is concentrated under reduced pressure to yield crude 4-hydroxypyrimidine.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water, to obtain a crystalline solid.
Rationale Behind the Protocol
The choice of a condensation reaction between a formylacetic ester equivalent and formamidine is a classic and reliable method for constructing the pyrimidine ring. Sodium methoxide acts as a strong base to deprotonate the α-carbon of ethyl acetate, facilitating the Claisen condensation with ethyl formate to generate the β-aldehydo ester. The subsequent reaction with formamidine introduces the N-C-N fragment necessary for the formation of the heterocyclic ring. Acidification is crucial to neutralize the reaction mixture and protonate the hydroxyl group of the product. The use of activated charcoal is a standard technique for decolorizing organic compounds.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 4-hydroxypyrimidine.
Part 2: Nitration of 4-hydroxypyrimidine
The second stage of the synthesis involves the electrophilic nitration of the 4-hydroxypyrimidine precursor. The hydroxyl group at the 4-position is an activating group, directing the incoming electrophile. The nitration of pyrimidine rings generally requires strong nitrating agents due to the electron-deficient nature of the ring system. A mixture of concentrated nitric acid and sulfuric acid is a standard and effective choice for this transformation.[5]
Experimental Protocol: Nitration of 4-hydroxypyrimidine
Objective: To synthesize 4-hydroxy-5-nitropyrimidine by nitrating 4-hydroxypyrimidine.
Materials:
-
4-hydroxypyrimidine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (or concentrated nitric acid, 70%)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, concentrated sulfuric acid is carefully added to fuming nitric acid with stirring. This creates the highly reactive nitronium ion (NO₂⁺).
-
Dissolution of the Starting Material: 4-hydroxypyrimidine is slowly added in portions to a separate flask containing chilled concentrated sulfuric acid. The mixture is stirred until complete dissolution.
-
Nitration Reaction: The prepared nitrating mixture is added dropwise to the solution of 4-hydroxypyrimidine in sulfuric acid, maintaining a low temperature (typically 0-10 °C) using an ice bath. Careful temperature control is critical to prevent over-nitration and side reactions.
-
The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.
-
The crude 4-hydroxy-5-nitropyrimidine is then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as a water-ethanol mixture.
Causality in Experimental Choices
The use of a mixture of concentrated nitric and sulfuric acids is essential for generating a high concentration of the nitronium ion, the active electrophile in this reaction. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion. The low reaction temperature is crucial to control the exothermicity of the reaction and to enhance the selectivity for mono-nitration at the 5-position. Pouring the reaction mixture onto ice serves the dual purpose of quenching the reaction and precipitating the product, which is typically less soluble in aqueous media.
Visualization of the Nitration Workflow
Caption: Workflow for the nitration of 4-hydroxypyrimidine.
Part 3: Characterization of 4-hydroxy-5-nitropyrimidine
Thorough characterization is imperative to confirm the identity and purity of the synthesized 4-hydroxy-5-nitropyrimidine. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Expected Value | Source |
| Molecular Formula | C₄H₃N₃O₃ | [6] |
| Molecular Weight | 141.09 g/mol | [6] |
| Appearance | Pale yellow solid | [7] |
| Melting Point | >300 °C | [7] |
| Boiling Point | 272.6 °C at 760 mmHg (estimated) | [8] |
Spectroscopic Data
The tautomeric nature of 4-hydroxypyrimidines, existing in equilibrium between the hydroxyl and keto forms, should be considered when interpreting spectroscopic data.
1. Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. For 4-hydroxy-5-nitropyrimidine, characteristic peaks are expected for the O-H, N-H, C=O, C=C, C=N, and NO₂ groups. Based on the analysis of a closely related compound, 4,6-dihydroxy-5-nitropyrimidine, the following assignments can be anticipated.[9]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch |
| ~3100-3200 | N-H stretch (from tautomeric form) |
| ~1700 | C=O stretch (from tautomeric form) |
| ~1640 | C=C and C=N ring stretching |
| ~1540 & ~1350 | Asymmetric and symmetric NO₂ stretching |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The chemical shifts will be influenced by the electron-withdrawing nitro group and the tautomeric equilibrium.
-
Predicted ¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.0-13.0 (br s, 1H, -OH or -NH)
-
δ ~8.5-9.0 (s, 1H, pyrimidine H-2)
-
δ ~9.0-9.5 (s, 1H, pyrimidine H-6)
-
-
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the carbon atoms of the pyrimidine ring.
-
Predicted ¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~155-165 (C-4)
-
δ ~120-130 (C-5)
-
δ ~150-160 (C-6)
-
δ ~145-155 (C-2)
-
-
3. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Expected MS (EI):
-
Molecular Ion (M⁺): m/z = 141
-
Characterization Workflow Visualization
Caption: Workflow for the characterization of 4-hydroxy-5-nitropyrimidine.
Conclusion and Future Perspectives
This technical guide has detailed a reliable two-step synthesis of 4-hydroxy-5-nitropyrimidine, followed by a comprehensive characterization protocol. The procedures outlined are based on established chemical principles and provide a solid foundation for the preparation of this valuable heterocyclic intermediate. The presence of the hydroxyl and nitro functionalities makes 4-hydroxy-5-nitropyrimidine a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the development of novel kinase inhibitors and other therapeutic agents. Further research could focus on the derivatization of this compound to explore its structure-activity relationships in various biological targets.
References
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Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved from [Link]
- Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol.
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National Center for Biotechnology Information. (n.d.). 4-Hydroxy-5-nitropyrimidine. PubChem Compound Database. Retrieved from [Link]
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Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. (2021, May 24). Retrieved from [Link]
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Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones*. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 2,4-Bis(hydroxylamino)-5-nitropyrimidine compound... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]
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